molecular formula C15H17N3O2 B4019665 7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Cat. No. B4019665
M. Wt: 271.31 g/mol
InChI Key: QWGPKAIBVUPOAY-UHFFFAOYSA-N
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Description

1,3,7-Triazaspiro[4.4]nonane derivatives are a class of compounds known for their diverse biological activities and chemical properties. They are characterized by a triaza-spiro structure, which incorporates elements of spirocyclic and nitrogen-containing heterocycles. This unique combination contributes to their significant potential in medicinal chemistry and materials science.

Synthesis Analysis

Efficient synthesis methods for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed, providing high yields without the need for additional purification. These methods involve the synthesis of intermediates that lead to the target compounds, demonstrating the versatility and adaptability of synthetic routes for creating triazaspiro derivatives (Krolenko et al., 2015).

Molecular Structure Analysis

The molecular structure of triazaspiro derivatives is characterized by the presence of a triaza-spiro core, which influences their chemical behavior and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly employed to determine the precise structure and conformation of these compounds.

Chemical Reactions and Properties

1,3,7-Triazaspiro[4.4]nonane derivatives engage in various chemical reactions, including halogenation and reactions with arenesulfonyl chlorides. These reactions can yield chlorinated derivatives or sulfonyl-substituted compounds, demonstrating the reactivity of the triazaspiro core toward electrophilic substitution and nucleophilic addition (Molchanov et al., 2005).

Physical Properties Analysis

The physical properties of 1,3,7-triazaspiro[4.4]nonane derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substitution pattern. These properties are crucial for determining their suitability in various applications, including pharmaceutical formulations and material science.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are dictated by the nature of the substituents and the triazaspiro[4.4]nonane core. Their biological activity, such as antimicrobial and anticonvulsant properties, highlights their potential as therapeutic agents. For instance, certain derivatives have shown promising biological activity against strains of gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Krolenko et al., 2017).

properties

IUPAC Name

7-(2,4,6-trimethylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-6-10(2)13(11(3)7-9)18-12(19)8-15(14(18)20)4-5-16-17-15/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGPKAIBVUPOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)CC3(C2=O)CCN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,4,6-Trimethylphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Reactant of Route 6
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7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

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